

structural characterization of 5-Amino-2-chlorobenzotrifluoride using X-ray crystallography

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Compound of Interest

Compound Name: 5-Amino-2-chlorobenzotrifluoride

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A Comparative Guide to the Structural Characterization of 5-Amino-2-chlorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

The precise determination of the three-dimensional atomic arrangement of small molecules is a cornerstone of modern drug discovery and development. This guide provides a comparative overview of analytical techniques for the structural characterization of **5-Amino-2-chlorobenzotrifluoride**, a key building block in the synthesis of various pharmaceutical compounds. While a definitive single-crystal X-ray diffraction study for this specific compound is not publicly available, this document outlines the expected data from such an analysis and compares it with alternative methods, providing a comprehensive framework for its structural elucidation.

Comparison of Structural Characterization Techniques

A multi-faceted approach is often the most effective strategy for the unambiguous structural determination of a small molecule like **5-Amino-2-chlorobenzotrifluoride**. The table below

compares the utility of X-ray crystallography with other common spectroscopic methods.

Technique	Type of Information Provided	Sample Requirements	Throughput	Remarks
Single-Crystal X-ray Diffraction	Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing, and absolute stereochemistry. [1]	High-quality single crystal (typically 0.1-0.3 mm). [1]	Low to Medium	Considered the "gold standard" for unambiguous structure determination. [2]
Nuclear Magnetic Resonance (NMR) Spectroscopy	Connectivity of atoms (¹ H, ¹³ C), chemical environment of nuclei, and through-space correlations (NOE). [3]	Soluble sample in a deuterated solvent. [3]	High	Provides detailed information about the molecule's structure in solution.
Infrared (IR) Spectroscopy	Presence of functional groups (e.g., N-H, C-F, C-Cl bonds) based on vibrational frequencies. [4] [5]	Solid or liquid sample.	High	A rapid method for functional group identification.
Mass Spectrometry (MS)	Molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can	Small amount of sample, often in solution.	High	Confirms molecular formula and can aid in structural elucidation.

offer structural
clues.[6]

Computational Modeling	Theoretical 3D structure, bond lengths, angles, and electronic properties.	None (in-silico)	Very High	Provides a predicted structure that can be correlated with experimental data.
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Experimental Protocol: Single-Crystal X-ray Diffraction

This section details a generalized protocol for the structural determination of a small organic molecule like **5-Amino-2-chlorobenzotrifluoride** using single-crystal X-ray diffraction.

1. Crystal Growth:

- Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, hexane, or a mixture).
- Vapor diffusion by dissolving the compound in a solvent and placing it in a sealed chamber with a less volatile anti-solvent.
- Cooling of a saturated solution.

2. Crystal Mounting and Data Collection:

- A suitable single crystal is selected under a microscope and mounted on a goniometer head.
- The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.
- The diffractometer, equipped with an X-ray source (e.g., Mo or Cu K α radiation) and a detector, is used to collect a series of diffraction images as the crystal is rotated.[1]

3. Data Processing and Structure Solution:

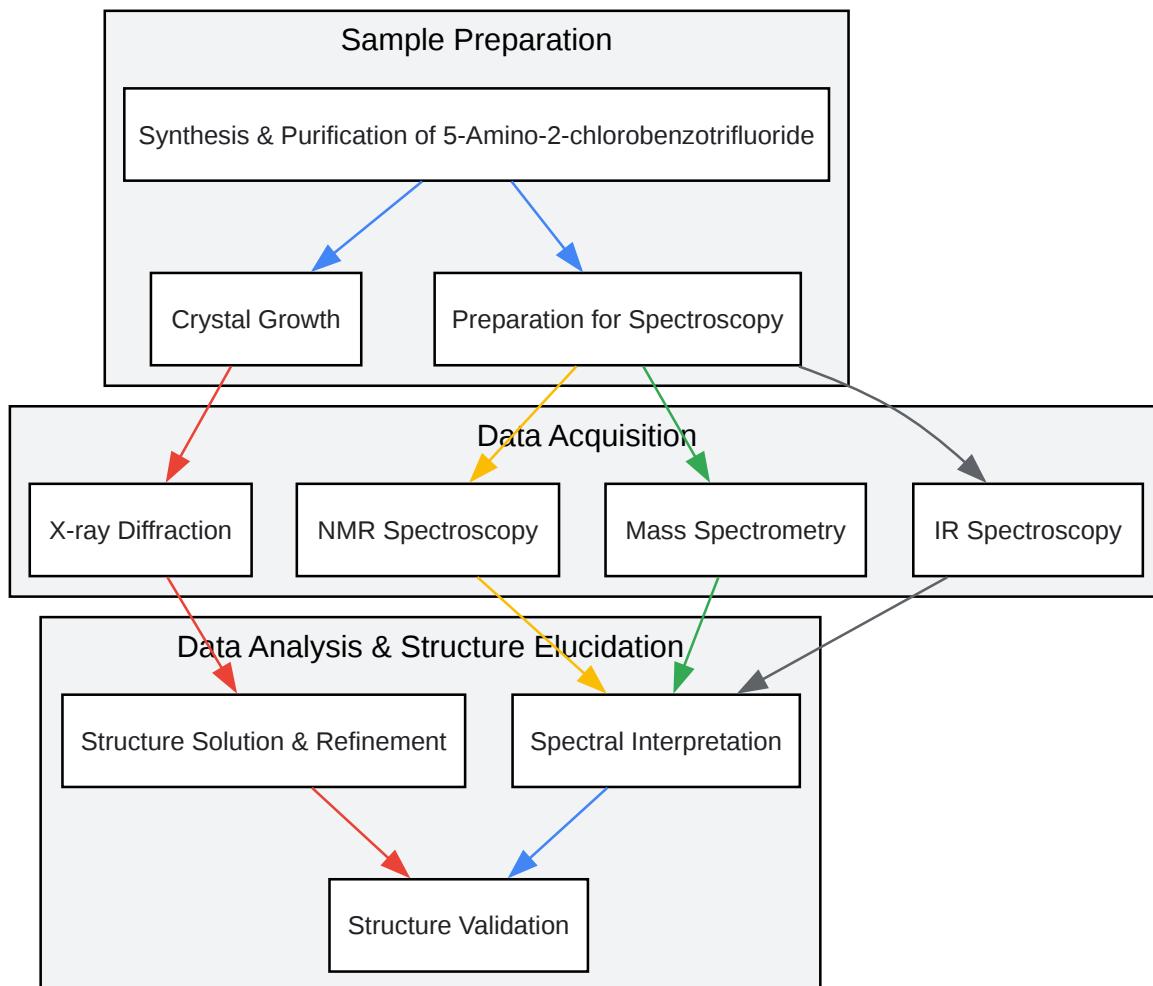
- The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the reflections.
- The structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density.
- The atomic positions are refined, and non-hydrogen atoms are assigned. Hydrogen atoms are typically located from the difference Fourier map.

4. Structure Refinement and Validation:

- The structural model is refined against the experimental data to improve the agreement between the calculated and observed structure factors.
- The final structure is validated using crystallographic software to check for geometric consistency and other quality indicators.

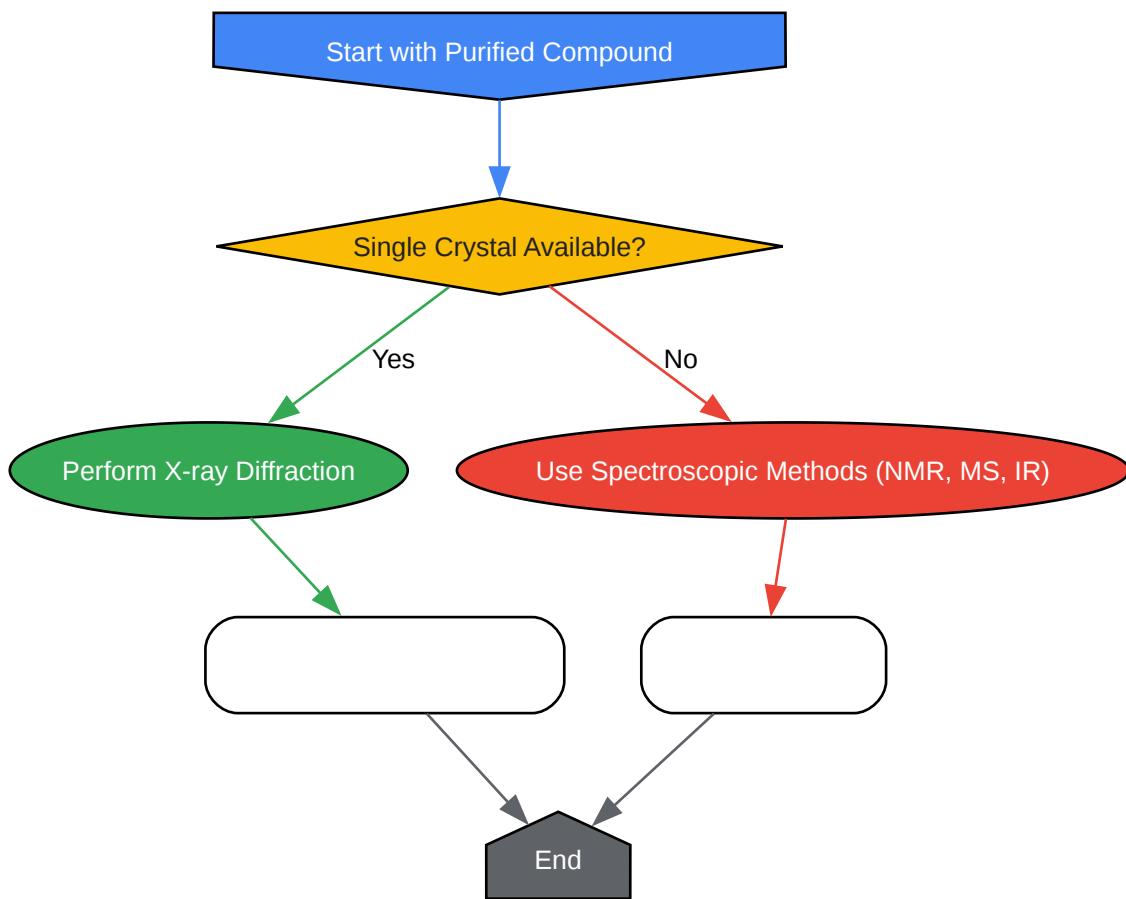
Visualizing the Workflow

The following diagrams illustrate the logical flow of the structural characterization process.



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Caption: Experimental workflow for structural characterization.



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Caption: Logical decision path for structural analysis.

In conclusion, while X-ray crystallography remains the definitive method for elucidating the solid-state structure of molecules like **5-Amino-2-chlorobenzotrifluoride**, a combination of spectroscopic techniques provides invaluable and often sufficient data for its characterization, particularly in a solution state relevant to many applications in drug development.

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